D,L-Mevalonic Acid Dicyclohexylammonium Salt

描述

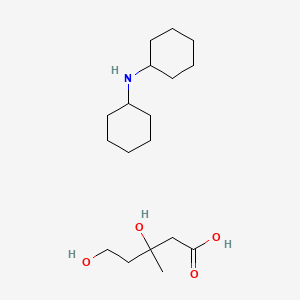

D,L-Mevalonic Acid Dicyclohexylammonium Salt (CAS 1215802-31-5) is a critical intermediate in the mevalonate pathway, a biochemical route essential for cholesterol and isoprenoid biosynthesis. Its chemical formula is C₁₈H₃₅NO, comprising mevalonic acid (a C₆ hydroxycarboxylic acid) complexed with dicyclohexylamine (DCHA) . This salt enhances solubility in organic solvents, making it suitable for laboratory studies on lipid metabolism and enzyme kinetics (e.g., FNTA activation in protein prenylation) . Safety data highlight its hazards: it causes severe eye irritation (H319) and respiratory irritation (H335), necessitating stringent handling protocols .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of D,L-Mevalonic Acid Dicyclohexylammonium Salt typically involves the reaction of mevalonic acid with dicyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The reaction can be represented as follows:

Mevalonic Acid+Dicyclohexylamine→D,L-Mevalonic Acid Dicyclohexylammonium Salt

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

化学反应分析

Types of Reactions

D,L-Mevalonic Acid Dicyclohexylammonium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mevalonate lactone.

Reduction: Reduction reactions can convert it back to mevalonic acid.

Substitution: It can participate in substitution reactions where the dicyclohexylammonium group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Mevalonate lactone

Reduction: Mevalonic acid

Substitution: Various substituted mevalonic acid derivatives

科学研究应用

Chemical Synthesis and Mechanisms

D,L-Mevalonic Acid Dicyclohexylammonium Salt is primarily synthesized through the reaction of mevalonic acid with dicyclohexylamine. The synthesis typically occurs in an organic solvent like ethanol or methanol, followed by recrystallization to purify the product. The general reaction can be summarized as follows:

Types of Reactions

This compound is involved in various chemical reactions, including:

- Oxidation : Converts to mevalonate lactone.

- Reduction : Can revert to mevalonic acid using reducing agents like lithium aluminum hydride.

- Substitution : Participates in substitution reactions where the dicyclohexylammonium group can be replaced by other functional groups.

Scientific Research Applications

This compound has a broad range of applications across multiple scientific domains:

Organic Chemistry

- Precursor for Isoprenoids : It serves as a precursor in the synthesis of isoprenoids, which are vital for various biological functions and industrial applications.

- Synthesis of Complex Molecules : The compound is utilized in synthesizing complex organic molecules due to its reactive functional groups.

Biochemistry

- Mevalonate Pathway : It plays a crucial role in the mevalonate pathway, essential for cholesterol biosynthesis and the production of other biomolecules like steroid hormones and vitamin K.

- Cholesterol Metabolism Studies : Research using this compound contributes to understanding cholesterol metabolism, which is significant for developing cholesterol-lowering medications.

Pharmaceutical Applications

- Drug Development : The compound's involvement in cholesterol synthesis makes it a target for drug development aimed at treating hypercholesterolemia and related cardiovascular diseases.

- Biochemical Research : It is used in studies investigating metabolic pathways and enzyme functions related to lipid metabolism.

Case Studies

Several case studies highlight the applications of this compound:

- Cholesterol Biosynthesis Inhibition : A study demonstrated that derivatives of this compound could inhibit enzymes involved in cholesterol biosynthesis, suggesting potential therapeutic uses in managing cholesterol levels .

- Isoprenoid Synthesis : Research focused on the synthesis of isoprenoids from this compound showed promising results in creating bioactive compounds with pharmaceutical potential .

- Metabolic Pathway Analysis : Investigations into the mevalonate pathway using this salt have provided insights into metabolic disorders associated with cholesterol and lipid metabolism .

作用机制

D,L-Mevalonic Acid Dicyclohexylammonium Salt exerts its effects by participating in the mevalonate pathway. This pathway is responsible for the biosynthesis of cholesterol, isoprenoids, and other essential biomolecules. The compound is converted to mevalonic acid, which is then phosphorylated to form mevalonate-5-phosphate. This intermediate undergoes further transformations to produce isopentenyl pyrophosphate, a key building block for the synthesis of various biomolecules .

相似化合物的比较

Comparison with Structurally Similar Dicyclohexylammonium (DCHA) Salts

The following table compares D,L-Mevalonic Acid Dicyclohexylammonium Salt with analogous DCHA salts in terms of physicochemical properties, applications, and safety profiles.

Key Findings :

Functional Specificity: D,L-Mevalonic Acid DCHA Salt is unique in its role as a cholesterol pathway precursor, unlike other DCHA salts (e.g., Boc-L-Nva-OH DCHA Salt) that serve as protected amino acids for peptide synthesis . Its deuterated analog (D,L-Mevalonic Acid-d₃ DCHA Salt, C₁₈H₃₂D₃NO₄, MW 332.49) is used in isotope-labeled metabolic tracing, a feature absent in non-deuterated counterparts .

Solubility and Handling: Unlike water-soluble geranylgeranylpyrophosphate salts , D,L-Mevalonic Acid DCHA Salt requires organic solvents (e.g., MeOH) for dissolution, limiting its use in aqueous systems . Safety risks (e.g., eye/respiratory irritation) are more pronounced compared to structurally similar salts like N-Benzyloxycarbonyl-L-glutamic Acid DCHA Salt, which lacks acute hazard classifications .

Thermal Stability :

- Melting points for most DCHA salts are unreported, but N-Benzyloxycarbonyl-L-glutamic Acid DCHA Salt has a well-defined mp of 160°C, suggesting higher crystallinity than the mevalonate derivative .

Research Implications

- Synthetic Utility : Peptide-oriented DCHA salts (e.g., Boc-L-Nva-OH DCHA Salt) prioritize orthogonal protecting groups and solubility in aprotic solvents, contrasting with the mevalonate salt’s metabolic focus .

生物活性

D,L-Mevalonic Acid Dicyclohexylammonium Salt is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic pathways and cellular signaling. This article delves into its biological activity, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₃₅NO₄

- Molecular Weight : 329.47 g/mol

- CAS Number : 1215802-31-5

- Synonyms : 3,5-Dihydroxy-3-(methyl) Pentaic Acid Dicyclohexylammonium Salt

This compound is involved in the mevalonate pathway , a crucial metabolic pathway for the biosynthesis of sterols and isoprenoids. The compound acts as a substrate for enzymes in this pathway, influencing various biological processes including:

- Cholesterol synthesis

- Hormone production

- Cell membrane integrity

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is particularly relevant in the context of cardiovascular health, where oxidative stress plays a significant role in disease progression.

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by modulating cytokine production. Studies have demonstrated that it can decrease levels of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases.

3. Cellular Signaling

This compound influences cellular signaling pathways related to growth and differentiation. It has been observed to activate signaling cascades that promote cell survival and proliferation, particularly in vascular smooth muscle cells.

Data Table: Summary of Biological Activities

Case Study 1: Cardiovascular Health

A study investigated the effects of this compound on vascular function in animal models. The results indicated that administration of the compound improved endothelial function and reduced markers of inflammation associated with atherosclerosis.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could mitigate neuronal damage by enhancing antioxidant defenses and reducing apoptosis.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Metabolic Regulation : The compound plays a role in regulating lipid metabolism, which is critical for maintaining cellular homeostasis.

- Potential Therapeutic Applications : Given its biological activities, there is potential for developing therapeutic applications targeting metabolic disorders and inflammatory diseases.

常见问题

Q. Basic: What experimental strategies are recommended for handling and purifying D,L-Mevalonic Acid Dicyclohexylammonium Salt in laboratory settings?

Dicyclohexylammonium salts, including this compound, are often isolated via crystallization due to their superior stability compared to free acids. These salts are soluble in organic solvents (e.g., dichloromethane, ethyl acetate), enabling purification through solvent recrystallization or column chromatography. Liberation of the free acid can be achieved via acid-base extraction using dilute sulfuric acid or hydrochloric acid, followed by lyophilization . For reproducible results, monitor pH during salt formation and validate purity using HPLC or NMR.

Q. Basic: How does this compound function in the cholesterol biosynthesis pathway?

D,L-Mevalonic Acid is a critical intermediate in the mevalonate pathway, serving as a precursor to farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids drive protein prenylation, which regulates membrane localization and activity of signaling proteins like Ras and Rho. The dicyclohexylammonium salt form stabilizes mevalonic acid for experimental use, enabling controlled modulation of FPP/GGBP levels to study downstream effects on cholesterol synthesis or FNTA (farnesyltransferase) activity .

Q. Advanced: How can researchers resolve contradictions in data on protein prenylation balance when using this compound?

Discrepancies in prenylation outcomes (e.g., farnesylation vs. geranylgeranylation) may arise from variable intracellular FPP/GGBP ratios. To address this:

- Quantify isoprenoid levels using LC-MS/MS to correlate with observed prenylation shifts .

- Modulate co-factors : Supplement with geranylgeranyl pyrophosphate triammonium salt (sc-200849) to test competitive inhibition of FNTA .

- Control experimental timing : Prenylation dynamics vary with cell cycle phase; synchronize cell cultures before treatment .

Q. Advanced: What methodological considerations are critical for optimizing synthetic protocols involving dicyclohexylammonium salts?

Key challenges include poor filtration efficiency and gelation during salt formation. Strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., THF) to improve solubility and reduce gelation .

- Acid choice : Test weak acids (e.g., citric acid) to avoid excessive protonation, which destabilizes the salt.

- Scale-up adjustments : Increase water volume (8–10× organic solvent) to dissolve precipitates, though this complicates waste management . Validate scalability using dynamic light scattering (DLS) to monitor particle size distribution.

Q. Advanced: How can in vitro models be leveraged to study the broader pharmacological effects of dicyclohexylammonium salts?

Dicyclohexylammonium salts, such as hyperforin-DCHA, demonstrate utility in cytokine modulation and ion channel studies. For example:

- IL-6 inhibition : Use human astrocytoma cells (U373MG) treated with substance P or LPS to assess IL-6 suppression via intracellular signaling pathways (IC50 ~1.6 μM) .

- TRPC6 activation : Measure Ca<sup>2+</sup> flux in HEK293 cells transfected with TRPC6 using fluorescent dyes (e.g., Fluo-4) .

- Cross-species validation : Compare rat and human whole-blood assays to evaluate species-specific responses .

Q. Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

- Chromatography : RP-HPLC with UV detection (λ = 210 nm) for purity assessment .

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR in DMSO-d6 to confirm salt formation and stereochemistry .

- Mass spectrometry : ESI-MS for molecular weight validation and impurity profiling (e.g., diastereomers) .

Q. Advanced: What strategies mitigate oxidation risks during storage and handling of this compound?

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;3,5-dihydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C6H12O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10,2-3-7)4-5(8)9/h11-13H,1-10H2;7,10H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKUKHIZWLYMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858121 | |

| Record name | 3,5-Dihydroxy-3-methylpentanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215802-31-5 | |

| Record name | 3,5-Dihydroxy-3-methylpentanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。